Ethyl 7-hydroxy-1H-indole-2-carboxylate
Description
Ethyl 7-hydroxy-1H-indole-2-carboxylate is a substituted indole derivative featuring a hydroxyl group at the 7-position and an ethoxycarbonyl group at the 2-position. Indole derivatives are pivotal in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Properties
IUPAC Name |
ethyl 7-hydroxy-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)8-6-7-4-3-5-9(13)10(7)12-8/h3-6,12-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFWHESGARMYGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517961 | |
| Record name | Ethyl 7-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84638-84-6 | |
| Record name | Ethyl 7-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-hydroxy-1H-indole-2-carboxylate typically involves the esterification of 7-hydroxyindole-2-carboxylic acid. One common method includes the reaction of 7-hydroxyindole-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride, which is then treated with ethanol to yield the ethyl ester . The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-hydroxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as manganese dioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of 7-oxo-1H-indole-2-carboxylate.
Reduction: Formation of 7-hydroxy-1H-indole-2-methanol.
Substitution: Formation of various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 7-hydroxy-1H-indole-2-carboxylate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 7-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group at the 7-position and the ester group at the 2-position play crucial roles in its biological activity. These functional groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Ethyl 7-hydroxy-1H-indole-2-carboxylate belongs to a broader class of ethyl indole-2-carboxylates with substitutions at the 5-, 6-, or 7-positions. Key analogues include:
Structural Insights :
- Hydroxyl vs. Methoxy : Ethyl 7-methoxy-1H-indole-2-carboxylate (CAS 20538-12-9) is structurally closest to the target compound. The methoxy group improves metabolic stability compared to the hydroxyl group, which may undergo glucuronidation or sulfation in vivo .
- Positional Effects : Substitutions at the 5- or 7-position (e.g., nitro, methyl) significantly alter electronic properties and biological activity. For example, nitro groups enhance reactivity in electrophilic substitution reactions .
Comparison with Analogues :
- Ethyl 7-Acetylindolizine-1-carboxylates : Synthesized via cyclization of pyridinium bromides with alkynes in DMF/K₂CO₃, yielding indolizine cores with acetyl and benzoyl groups .
- Ethyl 3-Acyl-5-chloroindole-2-carboxylates : Prepared via Friedel-Crafts acylation using AlCl₃ and acyl chlorides in 1,2-dichloroethane .
Spectroscopic and Physicochemical Properties
Key Observations :
- Hydroxyl groups reduce logP values compared to methoxy or nitro groups, impacting membrane permeability.
- Nitro-substituted derivatives exhibit distinct IR peaks due to asymmetric NO₂ stretching .
Anticancer Activity:
- Ethyl 7-Acetylindolizine-1-carboxylates : Compounds 2b, 2q, and 2r showed dose-dependent cytotoxicity against SiHa cervical cancer cells (IC₅₀: 20–40 µg/mL) .
- Ethyl 3-Methylindole-2-carboxylates: Limited data, but methyl groups are known to enhance binding to hydrophobic enzyme pockets .
Mechanistic Insights :
- Hydroxyl groups may engage in hydrogen bonding with target proteins (e.g., kinases or DNA), while methoxy groups favor passive diffusion through lipid bilayers .
Biological Activity
Ethyl 7-hydroxy-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.
Overview of this compound
This compound belongs to the indole derivative family, which is known for a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The presence of the hydroxyl group at the 7-position is crucial for its biological efficacy.
Target Interactions
Indole derivatives typically exhibit high affinity for various biological targets, including enzymes and receptors. This compound has been shown to interact with:
- Indoleamine 2,3-dioxygenase (IDO) : This enzyme is involved in tryptophan metabolism and immune modulation. By inhibiting IDO, the compound may enhance immune responses against tumors and infections.
- Kinase Inhibition : Some studies suggest that indole derivatives can act as inhibitors of specific kinases, which play pivotal roles in cell signaling and cancer progression .
Biochemical Pathways
The compound influences several biochemical pathways:
- Kynurenine Pathway : By modulating IDO activity, this compound impacts the kynurenine pathway, which is critical in immune regulation and neuroprotection.
- Cell Signaling : It may also affect pathways such as the MAPK/ERK pathway, essential for cell proliferation and differentiation.
Antiviral Activity
Research indicates that indole derivatives, including this compound, exhibit antiviral properties. These compounds can interfere with viral replication processes, making them potential candidates for antiviral drug development .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through its action on immune pathways. By inhibiting IDO, it may lower levels of inflammatory mediators and improve outcomes in inflammatory diseases .
Anticancer Potential
This compound's ability to inhibit tumor growth has been documented in several studies. Its mechanisms include inducing apoptosis in cancer cells and modulating immune responses to enhance tumor clearance .
In Vitro Studies
Recent studies have demonstrated the effectiveness of this compound in various cancer cell lines. For example:
| Cell Line | Effect Observed | Reference |
|---|---|---|
| HeLa (cervical cancer) | Induction of apoptosis | |
| A549 (lung cancer) | Inhibition of cell proliferation | |
| MCF-7 (breast cancer) | Modulation of estrogen receptor activity |
These findings underscore the compound's potential as a therapeutic agent in oncology.
Animal Studies
In vivo experiments have shown that administration of this compound can lead to significant tumor regression in mouse models. The compound's ability to enhance immune response was particularly noted, suggesting its utility as an adjunct therapy in cancer treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
